
copper(1+);2-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);2-methylbut-1-ene is a compound that combines copper in its +1 oxidation state with 2-methylbut-1-ene, an organic molecule. The copper ion is often coordinated with other ligands in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(1+);2-methylbut-1-ene can be synthesized through several methods. One common approach involves the reaction of copper(I) salts with 2-methylbut-1-ene under controlled conditions. For instance, copper(I) chloride can react with 2-methylbut-1-ene in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These methods typically use copper catalysts to facilitate the reaction between 2-methylbut-1-ene and copper salts. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);2-methylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(II) can be reduced back to copper(I) using reducing agents.
Substitution: The 2-methylbut-1-ene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using various organic solvents and catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in copper(II) complexes, while reduction reactions yield copper(I) complexes .
Wissenschaftliche Forschungsanwendungen
Copper(1+);2-methylbut-1-ene has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkenes and alkynes.
Biology: Copper complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of copper complexes in drug development, particularly for their ability to interact with biological molecules.
Industry: This compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which copper(1+);2-methylbut-1-ene exerts its effects involves the coordination of the copper ion with various ligands. This coordination can alter the electronic properties of the copper ion, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(1+);2-methylbut-2-ene: Similar in structure but with a different position of the double bond.
Copper(1+);3-methylbut-1-ene: Another isomer with a different arrangement of the carbon atoms.
Copper(1+);2-methylprop-1-ene: A smaller molecule with similar reactivity.
Uniqueness
Copper(1+);2-methylbut-1-ene is unique due to its specific coordination environment and reactivity. The position of the double bond in 2-methylbut-1-ene allows for unique interactions with the copper ion, making it particularly useful in certain catalytic and synthetic applications .
Eigenschaften
CAS-Nummer |
54248-44-1 |
|---|---|
Molekularformel |
C5H9Cu |
Molekulargewicht |
132.67 g/mol |
IUPAC-Name |
copper(1+);2-methylbut-1-ene |
InChI |
InChI=1S/C5H9.Cu/c1-4-5(2)3;/h2H,4H2,1,3H3;/q-1;+1 |
InChI-Schlüssel |
HXYDUTXHKQGGEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=[CH-])C.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)
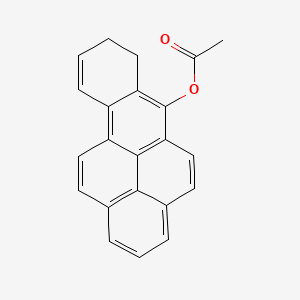
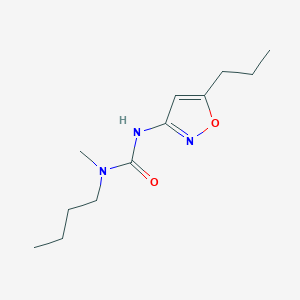
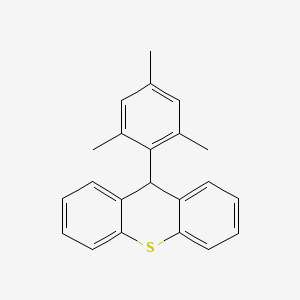

![methyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14639007.png)
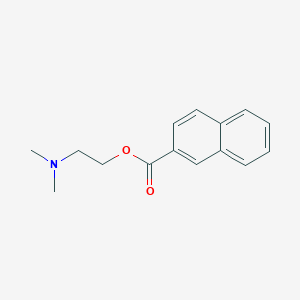
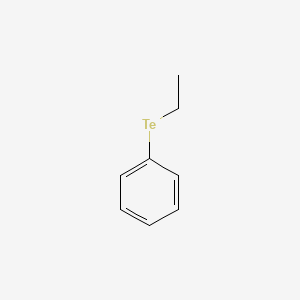

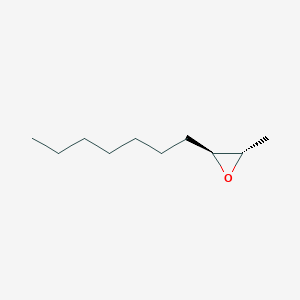

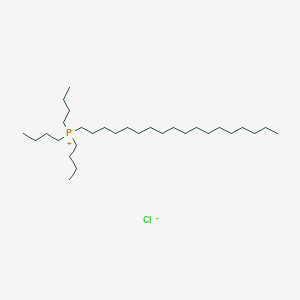
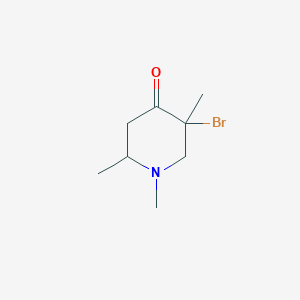
![Methanone, phenyl[2-phenyl-3-(3-phenyl-5-isoxazolyl)cyclopropyl]-](/img/structure/B14639062.png)
